7-Methyl-D-tryptophan
Overview
Description
7-Methyl-D-tryptophan is an amino acid derivative, specifically a modified form of tryptophan. It is a key precursor in the biosynthesis of many non-ribosomal peptide antibiotics and plays a significant role in the synthesis of high-efficiency antibacterial agents
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-D-tryptophan typically involves the modification of the indole ring, a common structure in many biologically active compounds. One method includes the Fischer indole synthesis, followed by Heck alkylation of an intermediate ketone enolate, transformation of a ketone carbonyl into an epoxide, and conversion of the epoxide into an allylic alcohol .
Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, such as microbial fermentation, where specific strains of bacteria or fungi are engineered to produce the compound. This method leverages the natural biosynthetic pathways of microorganisms to achieve high yields .
Chemical Reactions Analysis
Types of Reactions: 7-Methyl-D-tryptophan undergoes various chemical reactions, including:
Oxidation: This reaction can modify the indole ring, leading to the formation of different derivatives.
Reduction: This process can be used to alter the functional groups attached to the indole ring.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products: The major products formed from these reactions include various substituted indoles, which can have significant biological activity .
Scientific Research Applications
7-Methyl-D-tryptophan has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Plays a role in the study of metabolic pathways and enzyme functions.
Medicine: Investigated for its potential as an antibacterial agent and its role in modulating immune responses.
Industry: Utilized in the production of high-efficiency antibacterial agents and other pharmaceuticals
Mechanism of Action
The mechanism of action of 7-Methyl-D-tryptophan involves its interaction with specific enzymes and receptors in biological systems. It can act as an inhibitor of certain metabolic pathways, thereby modulating the activity of enzymes involved in tryptophan metabolism. This modulation can affect various physiological processes, including immune response and neurotransmitter synthesis .
Comparison with Similar Compounds
1-Methyl-D-tryptophan: Another modified tryptophan derivative known for its immunomodulatory effects.
7-Dimethylallyltryptophan: A compound with similar structural modifications but different biological activities
Uniqueness: 7-Methyl-D-tryptophan is unique due to its specific methylation at the 7th position of the indole ring, which imparts distinct chemical and biological properties. This modification enhances its role as a precursor in the biosynthesis of non-ribosomal peptide antibiotics, making it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
(2R)-2-amino-3-(7-methyl-1H-indol-3-yl)propanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-7-3-2-4-9-8(6-14-11(7)9)5-10(13)12(15)16/h2-4,6,10,14H,5,13H2,1H3,(H,15,16)/t10-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBOZNJNHBBROHM-SNVBAGLBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CN2)CC(C(=O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C(=CC=C1)C(=CN2)C[C@H](C(=O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301314994 | |
Record name | 7-Methyl-D-tryptophan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301314994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99295-80-4 | |
Record name | 7-Methyl-D-tryptophan | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=99295-80-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Methyl-D-tryptophan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301314994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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